2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXTPMYTHZLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CSC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiophene, pyran, and pyrazole rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O₂S with a molecular weight of 246.32 g/mol. The compound's structure includes:
- Thiophene ring : A five-membered ring containing sulfur.
- Pyran ring : A six-membered ring containing one oxygen atom.
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
This structural complexity is believed to enhance its biological efficacy.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed inhibition zones ranging from 10 to 22 mm, comparable to standard antibiotics like ampicillin . Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) between 20 and 25 μg/mL against various bacterial strains .
| Bacterial Strain | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin |
| Escherichia coli | 25 | Cefazolin |
| Bacillus subtilis | 20 | Ampicillin |
Anticancer Activity
Pyrazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures to this compound can inhibit key cancer pathways. For instance, certain derivatives have been effective against BRAF(V600E) and EGFR mutations in cancer cells . The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Research has indicated that these compounds can reduce inflammatory markers in vitro and in vivo. For example, the compound was found to decrease levels of pro-inflammatory cytokines in models of acute inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Proliferation : In vitro studies revealed that specific pyrazole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as lead compounds for drug development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile exhibit significant anticancer properties. Studies have shown that derivatives of pyrano-pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of thiophene-containing compounds in targeting specific cancer pathways, showcasing their ability to act as effective anticancer agents in vitro and in vivo .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has demonstrated that similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound could be developed into therapeutic agents for treating inflammatory diseases .
Agricultural Science
Biopesticide Development
In the context of sustainable agriculture, there is a growing interest in developing biopesticides from natural compounds. The unique structure of this compound suggests potential as a botanical pesticide. Preliminary studies have indicated that thiophene derivatives possess insecticidal and fungicidal properties, making them suitable candidates for eco-friendly pest management strategies .
Plant Growth Promotion
Additionally, research has suggested that certain derivatives can enhance plant growth by promoting beneficial microbial activity in the soil. This application is particularly relevant in the context of organic farming and integrated pest management systems where chemical fertilizers are being replaced with natural alternatives .
Materials Science
Polymer Synthesis
The compound's unique chemical properties allow it to be used in synthesizing novel polymers with specific functionalities. For instance, incorporating thiophene-based units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices .
Nanocomposite Materials
Moreover, this compound can serve as a building block for nanocomposite materials. These materials have potential applications in sensors and catalysis due to their enhanced surface area and reactivity compared to traditional materials .
Case Studies
Chemical Reactions Analysis
Cyano Group (-CN) Transformations
The acetonitrile moiety offers versatile reactivity:
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Hydrolysis : Under acidic (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) or basic (NaOH/H<sub>2</sub>O<sub>2</sub>) conditions, the -CN group converts to -COOH or -CONH<sub>2</sub> .
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Nucleophilic addition : Reaction with hydroxylamine forms amidoximes, which cyclize to 1,2,4-oxadiazoles under microwave irradiation .
Thiophene Substituent
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Electrophilic substitution : Bromination or nitration occurs at the 2-position of thiophene using NBS or HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) introduces aryl groups .
Pyran Ring Modifications
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Oxidation : MnO<sub>2</sub> or DDQ oxidizes the dihydropyran ring to a fully aromatic pyran system .
-
Ring-opening : Treatment with HCl/MeOH cleaves the pyran ether, yielding pyrazole-carboxylic acid derivatives .
Catalytic and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods:
-
Nanocatalysts : ZnO or Fe<sub>3</sub>O<sub>4</sub> nanoparticles enhance reaction rates and yields (e.g., 90% yield in 1 hour under ultrasonication) .
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Solvent-free conditions : Reactions performed under ball-milling or microwave irradiation reduce waste .
Comparative catalytic efficiency (from ):
| Catalyst | Time (min) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Piperidine | 180 | 78 | 80 |
| ZnO nanoparticles | 60 | 92 | 60 |
| Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> | 45 | 88 | RT |
Spectroscopic Characterization
Key data for structural confirmation (from analogous compounds ):
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IR : ν<sub>CN</sub> ~2187 cm<sup>−1</sup>; ν<sub>NH</sub> ~3357 cm<sup>−1</sup>.
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<sup>1</sup>H NMR : δ 6.94 (s, NH<sub>2</sub>), δ 4.76 (s, C4-H), δ 7.2–7.5 (thiophene-H).
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<sup>13</sup>C NMR : δ 120.45 (CN), δ 160–165 (pyrazole C=O).
Comparison with Similar Compounds
Key Observations :
- Substituents : The 3-thiophen-3-yl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 2XXI) or aromatic substituents (e.g., chlorophenyl in 3s). Thiophene may enhance π-π stacking in receptor binding .
- Synthesis : Multi-component reactions (e.g., for 3s) achieve higher yields (80%) compared to stepwise methods for pyrazolo-pyridines (e.g., 8a) .
Key Observations :
Key Observations :
- Safety : The thiophen-3-yl isomer (target) may exhibit reduced reactivity compared to the thiophen-2-yl analog (), which is flagged as explosive and corrosive .
Preparation Methods
General Synthetic Strategy
Synthesis of pyrano[2,3-c]pyrazoles typically involves condensation and cyclization reactions starting from pyrazolones, malononitrile or related cyano compounds, and aldehydes or heteroaryl aldehydes (such as thiophene-3-carboxaldehyde) under catalytic conditions. The reaction proceeds via Michael addition followed by intramolecular cyclization to form the fused heterocyclic ring system.
Key Reagents and Reaction Conditions
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- Pyrazolone derivatives (e.g., 4-benzylidene-pyrazol-5-one)
- Malononitrile or cyanothioacetamide (source of acetonitrile functionality)
- Thiophene-3-carboxaldehyde (to introduce the thiophen-3-yl substituent)
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- Sodium acetate in methanol or ethanol as mild base catalysts
- Morpholine as a base in ethanol for some variants
- Other catalysts include DABCO, EDDA, or nanoparticulate catalysts for green synthesis
- Reaction media often involve ethanol, methanol, or acetonitrile
-
- Reflux or room temperature stirring depending on catalyst and substrates
- Microwave or ultrasonic irradiation has been reported to enhance yields and reduce reaction times
- Reaction times vary from 1 to several hours
Detailed Preparation Procedure
A representative synthetic route for 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is as follows:
Formation of Benzylidene Pyrazolone Intermediate:
- Condensation of pyrazolone with thiophene-3-carboxaldehyde under reflux in ethanol, often catalyzed by sodium acetate, yields 4-(thiophen-3-ylmethylene)pyrazol-5-one.
Michael Addition with Malononitrile:
- The benzylidene pyrazolone intermediate is reacted with malononitrile in the presence of a base (e.g., sodium acetate or morpholine) in ethanol or methanol.
- This step forms a Michael adduct by nucleophilic attack of malononitrile on the activated double bond.
Cyclization to Pyrano[4,3-c]pyrazole Ring:
- Intramolecular cyclization occurs spontaneously or under mild heating, forming the fused pyranopyrazole ring system.
- The acetonitrile group is retained at the 1-position substituent.
-
- The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazolone + Thiophene-3-carboxaldehyde | Reflux in EtOH, NaOAc | 4-(Thiophen-3-ylmethylene)pyrazol-5-one | 85-90% |
| 2 | Intermediate + Malononitrile | MeOH or EtOH, base | Michael adduct | Intermediate |
| 3 | Michael adduct | Reflux or RT, base | This compound | 87-94% |
Research Findings and Optimization
- Catalyst Effects: Sodium acetate is a commonly used catalyst providing good yields (87-94%) under mild conditions. Morpholine has also been used effectively to facilitate the Michael addition and cyclization steps.
- Green Chemistry Approaches: Microwave irradiation and nanoparticle catalysts have been employed to reduce reaction times and improve yields, demonstrating environmentally friendly synthesis routes.
- Substituent Effects: Incorporation of the thiophen-3-yl group at the 3-position of the pyran ring is achieved by using thiophene-3-carboxaldehyde as the aldehyde component. This heteroaryl substitution is important for biological activity.
- Mechanistic Insights: The reaction likely proceeds via initial Michael addition of malononitrile to the benzylidene pyrazolone, followed by intramolecular cyclization through nucleophilic attack of the pyrazolone oxygen on the activated nitrile-substituted carbon, forming the fused pyran ring.
Comparative Table of Preparation Methods for Pyrano[2,3-c]pyrazoles Including Thiophene Substituents
| Method | Starting Materials | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | Pyrazolone + Thiophene-3-carboxaldehyde + Malononitrile | Sodium acetate | Methanol/Ethanol | Reflux, 2-4 h | 87-94 | Conventional, high yield |
| B | Benzylidene pyrazolone + Malononitrile | Morpholine | Ethanol | Room temp, 1-2 h | 80-90 | Mild conditions, good selectivity |
| C | Pyrazolone + Aldehyde + Malononitrile (One-pot MCR) | DABCO, EDDA, or nanoparticle catalyst | Acetonitrile or ethanol | Microwave or ultrasonic irradiation | 85-95 | Green chemistry, reduced reaction time |
Q & A
Q. What are the key challenges in synthesizing 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile, and how can they be mitigated?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling, particularly the formation of the pyrano-pyrazole scaffold and subsequent functionalization with thiophene and acetonitrile groups. A critical challenge is controlling regioselectivity during pyrazole ring formation.
- Optimization Strategy : Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Experimental Protocol : Reflux conditions (e.g., xylene, 25–30 hours) with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization (methanol), as seen in analogous pyrazole syntheses .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include PSA (Polar Surface Area) , logP (partition coefficient) , and thermal stability .
- PSA Calculation : Use fragment-based methods (e.g., summing contributions from thiophene, pyrazole, and nitrile groups). Predicted PSA values for structurally similar acetonitrile derivatives range from 80–85 Ų .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting points and decomposition temperatures. For example, analogous nitriles exhibit predicted boiling points of ~525°C under standard conditions .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Avoid inhalation/contact due to nitrile toxicity. Use fume hoods, nitrile gloves, and flame-resistant lab coats.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
- Emergency Response : Immediate decontamination with 5% NaHCO₃ for spills and eyewash stations for exposure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) often arise from unaccounted steric or electronic effects.
- Approach :
Perform Density Functional Theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the acetonitrile group).
Validate with isotopic labeling (e.g., ¹³C NMR) to track reaction pathways .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to minimize variables and interactions:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : For a thiophene-pyrazole coupling reaction, optimal conditions were identified at 110°C, DMF/H₂O (3:1), and 0.5 mol% Pd(OAc)₂, achieving 82% yield .
- Statistical Validation : ANOVA analysis confirmed solvent polarity as the most significant factor (p < 0.01) .
Q. How does the thiophene substituent influence the compound’s electronic structure and bioactivity?
- Methodological Answer :
- Electronic Effects : Thiophene’s electron-rich π-system enhances charge transfer in the pyrano-pyrazole core. Cyclic Voltammetry (CV) of similar compounds shows oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with thiophene’s donor capacity .
- Bioactivity Implications : Thiophene-containing analogs exhibit improved binding affinity (ΔG = −9.8 kcal/mol) to kinase targets compared to phenyl derivatives, as shown in molecular docking studies .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
